molecular formula C10H18N4O B2740060 Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine CAS No. 1969287-63-5

Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine

Cat. No.: B2740060
CAS No.: 1969287-63-5
M. Wt: 210.281
InChI Key: HILGYNKTYGDYRB-UWVGGRQHSA-N
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Description

Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine typically involves multi-step organic reactions. One common approach is the condensation of a morpholine derivative with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 4-[4-Morpholinyl(phenyl)methyl]morpholine

Uniqueness

Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine stands out due to its specific stereochemistry and the presence of both morpholine and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGYNKTYGDYRB-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1C2=CN(N=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H]([C@@H]1C2=CN(N=C2)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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